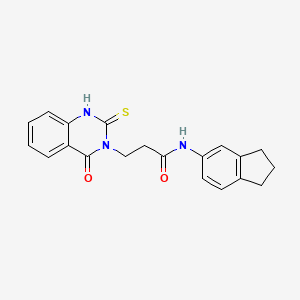![molecular formula C8H14O2 B2791900 (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2228305-71-1](/img/structure/B2791900.png)
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: is a bicyclic organic compound with the molecular formula C8H14O2. It is characterized by a unique structure that includes a bicyclo[2.1.1]hexane ring system with an oxirane (epoxide) ring and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclo[2.1.1]hexane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. Common reagents for this step include peracids such as m-chloroperbenzoic acid (mCPBA).
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a model compound for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The oxirane ring is reduced through the addition of hydrogen atoms from the reducing agent.
Substitution: The hydroxymethyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane): Lacks the hydroxymethyl group.
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-one): Contains a ketone group instead of a hydroxymethyl group.
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)amine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations.
Propiedades
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-3-8(4-6,5-9)10-7/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFAWQQFOIRTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228305-71-1 |
Source


|
| Record name | {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
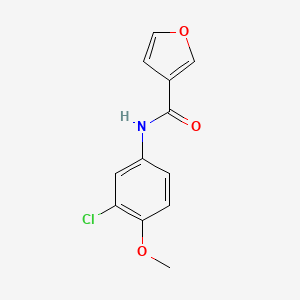
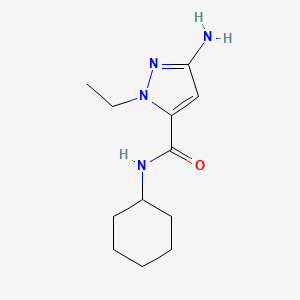
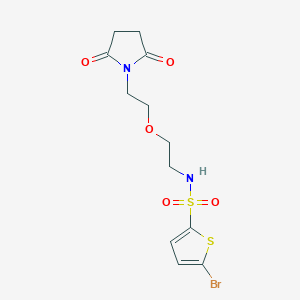
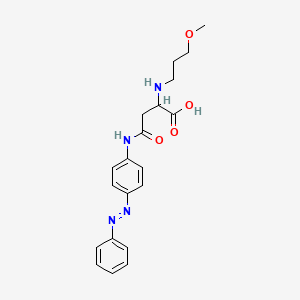
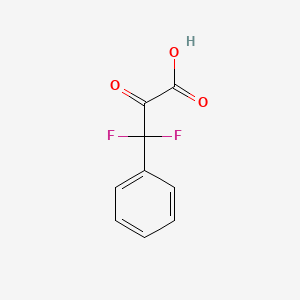

![8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2791831.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B2791832.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2791833.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
![Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2791839.png)
